molecular formula C4F8O B1625341 Perfluoroisobutyryl fluoride CAS No. 677-84-9

Perfluoroisobutyryl fluoride

Cat. No. B1625341
CAS RN: 677-84-9
M. Wt: 216.03 g/mol
InChI Key: BRWSHOSLZPMKII-UHFFFAOYSA-N
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Patent
US06608019B1

Procedure details

The title compound was prepared essentially as in Example 1 using anhydrous potassium fluoride (31.9 g, 0.55 mole), anhydrous dimethyl formamide (184 g), perfluoroisobutryl fluoride (112.3 g of 77% purity, 0.4 mole), and diethyl sulfate (100.1 g, 0.65 mole). The resulting mixture was worked up essentially as in Example 3 to yield 80 g of the title compound. The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
112.3 g
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[F:3][C:4]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[C:5]([F:7])=[O:6].S(O[CH2:23][CH3:24])(OCC)(=O)=O>CN(C)C=O>[C:4]([C:5]([O:6][CH2:23][CH3:24])([F:1])[F:7])([C:8]([F:10])([F:9])[F:11])([C:12]([F:13])([F:14])[F:15])[F:3] |f:0.1|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
112.3 g
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)C(F)(F)F
Name
Quantity
100.1 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Name
Quantity
184 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(F)(C(F)(F)F)(C(F)(F)F)C(F)(F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.